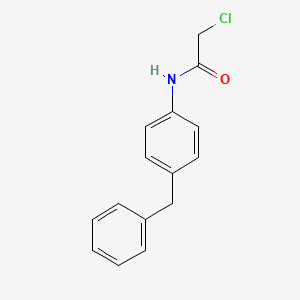

N-(4-Benzylphenyl)-2-chloroacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14ClNO |

|---|---|

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-(4-benzylphenyl)-2-chloroacetamide |

InChI |

InChI=1S/C15H14ClNO/c16-11-15(18)17-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

InChI Key |

HARZKAMSJNLSSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of N 4 Benzylphenyl 2 Chloroacetamide

Advanced Spectroscopic Characterization

The definitive identification and detailed structural analysis of N-(4-Benzylphenyl)-2-chloroacetamide, a molecule featuring a combination of aromatic and aliphatic moieties with a key amide linkage, relies on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of its atomic connectivity, functional groups, and molecular formula.

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemical relationships within the molecule.

Proton (¹H) NMR spectroscopy is instrumental for confirming the presence of all proton-bearing fragments of the molecule and assessing the purity of the sample. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present.

The protons on the two aromatic rings would typically appear in the downfield region, generally between 7.0 and 7.6 ppm. The protons of the monosubstituted benzyl (B1604629) ring would likely present as a complex multiplet, while the protons on the para-disubstituted phenyl ring would be expected to show a characteristic AA'BB' system, appearing as two doublets. The methylene (B1212753) protons of the benzyl group (-CH₂-) would give rise to a singlet in the range of 3.9-4.1 ppm. The methylene protons of the chloroacetamide group (-CH₂Cl) would also produce a singlet, typically found further downfield around 4.1-4.3 ppm due to the electron-withdrawing effect of the adjacent chlorine atom and carbonyl group. The amide proton (-NH-) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected in the region of 8.0-9.0 ppm.

Integration of these signals would confirm the ratio of protons in the molecule, and the absence of significant impurity peaks would provide a measure of the sample's purity.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (benzyl ring) | ~7.2-7.4 | Multiplet |

| Aromatic CH (phenyl ring) | ~7.1-7.5 | Two Doublets |

| Benzyl CH₂ | ~4.0 | Singlet |

| Chloroacetyl CH₂ | ~4.2 | Singlet |

Carbon (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the amide group is typically the most downfield signal, expected in the range of 164-168 ppm. The aromatic carbons would appear between 120 and 140 ppm, with the quaternary carbons (those attached to substituents) showing distinct shifts from the protonated carbons. The methylene carbon of the benzyl group would likely resonate around 41 ppm, while the methylene carbon of the chloroacetamide moiety would be found at a similar chemical shift, around 43 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~165 |

| Aromatic C (quaternary) | ~130-140 |

| Aromatic CH | ~127-130 |

| Benzyl CH₂ | ~41 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the aromatic rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band for the amide C=O stretch, typically around 1670 cm⁻¹. The N-H stretch of the secondary amide would appear as a sharp band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretch would give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Amide) | ~1670 |

| C-N Stretch (Amide) | 1210 - 1335 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental formula of a compound. For this compound (C₁₅H₁₄ClNO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Expected fragmentation pathways could include the cleavage of the amide bond, the loss of the chloroacetyl group, and the fragmentation of the benzylphenyl moiety, providing further confirmation of the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption properties of this compound are determined by the chromophores present in its structure, namely the two phenyl rings and the acetamide (B32628) group. The absorption of ultraviolet and visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk For organic molecules, this typically involves transitions of n (non-bonding), π (pi), and σ (sigma) electrons. slideshare.net

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions, as these are the lowest energy transitions and fall within the typical UV-Vis range of 200-800 nm. libretexts.org

π → π Transitions:* These transitions arise from the conjugated π-systems of the two benzene (B151609) rings and the C=O double bond of the amide. They are typically characterized by high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk The presence of the benzyl and phenyl groups contributes to a complex absorption band in the UV region. libretexts.org

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding orbital (n), specifically the lone pairs on the oxygen and nitrogen atoms of the acetamide linkage, to an anti-bonding π* orbital of the carbonyl group. youtube.com These transitions are generally weaker (ε between 10 and 100 L mol⁻¹ cm⁻¹) and appear at longer wavelengths compared to π → π* transitions. shu.ac.uklibretexts.org

The solvent can influence the position of these absorption bands. For n → π* transitions, polar solvents can lead to a hypsochromic shift (blue shift) to shorter wavelengths due to the stabilization of the non-bonding orbital. youtube.com

Interactive Data Table: Expected Electronic Transitions

| Transition Type | Associated Functional Groups | Expected Relative Energy | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Benzene rings, Carbonyl (C=O) | High | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π | Carbonyl (C=O), Amide (N) | Low | Low (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been detailed in the reviewed literature, extensive analysis of closely related N-substituted-2-chloroacetamide compounds provides a robust framework for understanding its solid-state characteristics. Studies on compounds like N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide and 2-Chloro-N-(4-nitrophenyl)acetamide offer valuable insights into the likely crystal packing, intermolecular forces, and conformational preferences. researchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of N-substituted acetamides are typically linked by a network of intermolecular interactions. The most prominent of these is the N—H⋯O hydrogen bond formed between the amide hydrogen (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule. researchgate.netnih.gov This interaction is a recurring motif that organizes the molecules into infinite chains. researchgate.net

For instance, in the crystal structure of N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide, molecules are connected via N—H⋯O hydrogen bonds, forming chains that extend along the b-axis. nih.gov Similarly, 2-Chloro-N-(4-nitrophenyl)acetamide molecules are linked by these intermolecular N—H⋯O hydrogen bonds into infinite chains along the c-axis. researchgate.net In addition to conventional hydrogen bonds, other weak interactions such as Cl⋯O short contacts can further stabilize the crystal packing, forming molecular ribbons. researchgate.net Given the structural similarities, it is highly probable that this compound would exhibit comparable N—H⋯O hydrogen bonding patterns, forming extended chains as the primary packing motif.

Interactive Data Table: Hydrogen Bond Geometry in Analogous Compounds

| Compound | Interaction (D—H⋯A) | D⋯A Distance (Å) | D—H⋯A Angle (°) | Reference |

|---|---|---|---|---|

| N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide | N—H⋯O | 2.885 | 169 | nih.gov |

| N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N1—H1⋯O8 | 2.9262 | 150 | nih.gov |

| 2-Chloro-N-(4-nitrophenyl)acetamide | N1—H1A⋯O1 | 2.871 | 160 | researchgate.net |

Torsion Angle Analysis and Conformational Preferences

In related structures, the central acetamide fragment tends to be relatively planar, but the peripheral phenyl rings are typically twisted out of this plane. nih.gov For example, in N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, the benzyl and the 3-chloro-4-hydroxyphenyl groups are significantly twisted relative to the central acetamide core, with key torsion angles of -58.8° and 65.0°, respectively. researchgate.netnih.gov This non-planar conformation minimizes steric hindrance between the bulky groups. libretexts.org

Similarly, in 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, the dihedral angle between the two benzene rings is 67.43°. researchgate.net This significant twist is a common feature in multi-ring systems to achieve a lower energy conformation. Based on these findings, the this compound molecule is predicted to adopt a non-planar conformation in the solid state, characterized by significant torsion angles between the two phenyl rings and the central chloroacetamide linker.

Interactive Data Table: Key Torsion Angles in Analogous Compounds

| Compound | Torsion Angle Description | Angle (°) | Reference |

|---|---|---|---|

| N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide | Dihedral angle between two aromatic rings | 16.14 | nih.gov |

| N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | N1—C9—C10—C11 | -58.8 | nih.gov |

| N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide | C2—C1—C7—C8 | 65.0 | nih.gov |

| 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | Dihedral angle between the two benzene rings | 67.43 | researchgate.net |

Polymorphism and Solid-State Characteristics

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can have distinct physical and chemical properties. A thorough search of the current literature did not yield any studies focused on the polymorphism of this compound. Investigation into its potential polymorphic forms would require systematic crystallization studies under various conditions.

Vibrational Circular Dichroism (VCD) and Chiroptical Properties

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org It is a powerful tool for determining the absolute configuration and conformational details of chiral molecules in solution. rsc.org

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exhibit a VCD signal. However, the VCD technique would be highly applicable for studying chiral analogs or derivatives of this compound. For instance, if a chiral center were introduced into the molecule, VCD spectroscopy could be employed to elucidate its stereochemical features and preferred conformations in solution. nih.gov

Reactivity and Mechanistic Investigations of N 4 Benzylphenyl 2 Chloroacetamide

Amide Bond Transformations and Hydrolysis Studies

The amide bond in N-(4-Benzylphenyl)-2-chloroacetamide is significantly more stable than the C-Cl bond of the chloroacetamide moiety. However, it can undergo transformations, most notably hydrolysis, under forcing conditions.

Hydrolysis of the amide bond cleaves the molecule into 4-benzylaniline (B49627) and 2-chloroacetic acid (or their respective salts). This reaction can be catalyzed by either strong acid or strong base.

Acid-Catalyzed Hydrolysis: This involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-Catalyzed Hydrolysis: This proceeds via the attack of a strong nucleophile, typically hydroxide (B78521) ion (OH⁻), on the carbonyl carbon, followed by the departure of the 4-benzylanilide anion, which is subsequently protonated.

Enzymatic hydrolysis is also a possibility. Studies on the structurally similar N-Benzyl-2-chloroacetamide have shown that enzymes like Candida antarctica lipase (B570770) B (CaLB) can catalyze the hydrolysis of the amide bond. researchgate.net This suggests that this compound could also be a substrate for certain amidase or lipase enzymes under mild, physiological conditions.

Electrophilic Aromatic Substitution on the Phenyl Rings

The this compound molecule contains two phenyl rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the nature of the substituents on each ring.

The N-substituted Phenyl Ring: This ring is attached to the amide nitrogen. The acetamido group (-NHCOCH₂Cl) is an activating, ortho, para-directing group. uci.edu The nitrogen's lone pair can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during attack at the ortho and para positions. Although the carbonyl group is electron-withdrawing, the nitrogen's donating effect is dominant. Since the para position is already occupied by the benzyl (B1604629) group, incoming electrophiles would be directed primarily to the ortho positions relative to the amide group.

The Benzyl Group's Phenyl Ring: This ring is attached to a methylene (B1212753) (-CH₂-) group. The alkyl group is a weakly activating, ortho, para-director due to hyperconjugation and inductive effects. uci.edu Therefore, electrophilic attack on this ring will occur at the ortho and para positions.

Reductive Transformations of the Chloroacetamide Group

The chloroacetamide group offers sites for chemical reduction. The most common reductive transformation is the dehalogenation of the carbon-chlorine bond.

Reductive Dehalogenation: The C-Cl bond can be reduced to a C-H bond, converting the chloroacetamide moiety into an acetamide (B32628). This can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) with a base to neutralize the HCl byproduct, or with dissolving metal reductions.

Amide Carbonyl Reduction: A more vigorous reduction can target the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, converting the this compound into N-(4-Benzylphenyl)-2-chloroethanamine. This reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Mechanistic Pathways and Reaction Intermediates

The reactivity of this compound is primarily centered around the electrophilic nature of the carbon atom bonded to the chlorine atom. This facilitates a variety of reactions, predominantly proceeding through nucleophilic substitution pathways. The presence of the chloroacetyl group makes the compound a versatile precursor for the synthesis of a wide range of heterocyclic systems and other functionalized molecules.

The principal mechanistic pathway governing the reactions of this compound is the bimolecular nucleophilic substitution (S(_N)2) mechanism. sciforum.netnih.gov In this concerted process, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack). Simultaneously, the carbon-chlorine bond breaks, and the chloride ion departs as the leaving group. This mechanism leads to an inversion of the stereochemical configuration at the electrophilic carbon, should it be a chiral center. researchgate.net

The transition state of the S(_N)2 reaction involving this compound features a trigonal bipyramidal geometry. In this transient state, the attacking nucleophile and the departing chloride ion are partially bonded to the central carbon atom, situated at the apices of the bipyramid. The three other substituents on the carbon atom lie in a plane at the center.

A variety of nucleophiles, including those centered on oxygen, nitrogen, and sulfur atoms, readily react with this compound. researchgate.net These reactions often serve as the initial step in the construction of more complex molecular architectures.

In many synthetic applications, the initial nucleophilic substitution is followed by an intramolecular cyclization, leading to the formation of heterocyclic rings. The nature of the nucleophile and the reaction conditions dictate the structure of the resulting cyclic product. For instance, the reaction with a binucleophilic reagent can lead to the formation of five- or six-membered rings.

A common strategy involves the use of a nucleophile that, after the initial S(_N)2 reaction, contains a second reactive site capable of an intramolecular reaction. For example, reaction with thiourea (B124793) or its derivatives can lead to the formation of thiazolidinone rings. The initial step is the S-alkylation of the thiourea by the chloroacetamide. The resulting intermediate can then undergo an intramolecular cyclization through the attack of a nitrogen atom onto the amide carbonyl carbon, followed by dehydration, to yield the heterocyclic product. nih.gov

While direct spectroscopic or kinetic studies on the reaction intermediates of this compound are not extensively documented in the literature, their existence can be inferred from the reaction products and the established mechanisms for analogous N-aryl-2-chloroacetamides. For instance, in the synthesis of thiazolidin-4-ones from N-aryl chloroacetamides and thioglycolic acid derivatives, an initial S-alkylation intermediate is formed, which then undergoes intramolecular cyclization. researchgate.net

Computational studies on related chloroacetamide systems support the prevalence of the S(_N)2 pathway and can provide insights into the energetics of the transition states and intermediates. sciforum.netresearchgate.netmdpi.com These theoretical analyses help in understanding the factors that influence the reaction rates and the stability of the transient species formed during the reaction.

The following table summarizes representative reactions of analogous N-aryl-2-chloroacetamides, illustrating the common mechanistic pathways and the types of products formed. These examples serve as a model for the expected reactivity of this compound.

| Nucleophile | Reagent Example | Intermediate Type | Product Type | Reference |

| Sulfur | Ammonium (B1175870) Thiocyanate | S-Alkylated Thiourea | 2-(Arylimino)thiazolidin-4-one | ekb.eg |

| Sulfur | Thioglycolic Acid | S-Alkylated Thioacetate | Thiazolidin-4-one | nih.gov |

| Oxygen | Salicylaldehyde | O-Alkylated Aldehyde | 2-(Formylphenoxy)-N-aryl-acetamide | ekb.eg |

| Nitrogen | Aromatic Amines | N-Alkylated Amine | Diamine Derivative | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of a molecule. For chloroacetamide derivatives, these studies offer a microscopic view of their chemical nature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. xisdxjxsu.asia For compounds in the N-(substituted phenyl)-2-chloroacetamide series, DFT calculations, often employing the B3LYP method with a 6-311+G(d,p) basis set, are used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

These calculations are crucial for understanding the molecule's stability and energetics. The optimized geometry corresponds to the lowest energy state on the potential energy surface, providing a realistic model for the molecule's structure. Theoretical calculations for related N-aryl acetamides have shown good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational approach. research-nexus.net

Table 1: Predicted Geometrical Parameters for N-(4-Benzylphenyl)-2-chloroacetamide (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures calculated by DFT methods.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C=O | 1.24 |

| C-N (amide) | 1.36 | |

| N-C (phenyl) | 1.42 | |

| C-Cl | 1.79 | |

| **Bond Angles (°) ** | O=C-N | 123.5 |

| C-N-C | 125.0 | |

| N-C-C (phenyl) | 119.0 | |

| Dihedral Angles (°) | C-C-N-C | 178.0 |

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is essential for explaining the chemical reactivity of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzylphenyl moiety, while the LUMO is likely centered on the chloroacetamide portion, facilitating electrophilic and nucleophilic interactions.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) This table contains representative energy values based on DFT calculations for analogous compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. xisdxjxsu.asiaresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color scale. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. nih.gov

For this compound, the MEP surface would show a high electron density (negative potential) around the carbonyl oxygen and chlorine atoms, making them likely sites for interactions with electrophiles. Conversely, the amide hydrogen (N-H) would exhibit a positive electrostatic potential, identifying it as a potential hydrogen bond donor site.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological receptors. nih.gov

While specific MD simulation studies on this compound are not extensively documented, this technique has been applied to related acetamide (B32628) and aryl amide systems. nih.govnih.gov Such simulations can reveal the preferred conformations of the molecule in different environments and the rotational freedom around key single bonds, such as the bond connecting the phenyl ring to the amide nitrogen and the benzyl (B1604629) group to the phenyl ring. This information is valuable for understanding how the molecule might adapt its shape to bind to a biological target.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models are widely used in medicinal chemistry and materials science to screen compounds and prioritize them for synthesis and testing. nih.gov For series of compounds like N-(substituted phenyl)-2-chloroacetamides, QSPR can be used to establish relationships between structural descriptors and properties like lipophilicity. nih.govnih.gov

Lipophilicity (log P/D) Predictions and Experimental Validation

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov It describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase.

Various computational algorithms are available to predict log P values. Studies on a series of N-(substituted phenyl)-2-chloroacetamides have employed different prediction models to calculate their lipophilicity. nih.govnih.gov These predictions are valuable for initial screening, but they often require experimental validation due to variations between different software packages.

Experimental determination of lipophilicity for this class of compounds is often performed using reversed-phase thin-layer chromatography (RPTLC). This technique measures the retention of the compound on a nonpolar stationary phase, which can be correlated with its log P value. Research on related chloroacetamides has shown a good linear correlation between experimentally determined retention parameters and computationally predicted log P values. researchgate.net

Table 3: Predicted Lipophilicity (log P) for this compound using Different Models (Illustrative) This table shows hypothetical log P values from various common prediction algorithms to illustrate the potential range of results.

| Prediction Model | Predicted log P |

|---|---|

| XLOGP3 | 3.8 |

| WLOGP | 3.5 |

| MLOGP | 3.6 |

| SILCOS-IT | 3.7 |

| iLOGP | 3.9 |

Other Physiochemical Descriptors

A variety of other physiochemical descriptors are crucial for understanding the behavior of this compound in different chemical and biological environments. These descriptors, often predicted through computational models, provide insights into the molecule's solubility, permeability, and potential for interactions with biological targets.

The acidity and basicity of a molecule are quantified by its pKa value(s). For this compound, the amide proton is weakly acidic, while the nitrogen atom can be protonated under strongly acidic conditions. Computationally predicted pKa values suggest a pKa for the most acidic proton (amide N-H) to be around 14-15, indicating it is a very weak acid. The most basic site is predicted to be the oxygen atom of the carbonyl group.

The polar surface area (PSA) is a key descriptor for predicting the transport properties of molecules, such as absorption and brain penetration. The PSA for this compound is calculated to be approximately 29.1 Ų, a value that suggests good membrane permeability. This is based on the contributions of the oxygen and nitrogen atoms of the acetamide group. A related descriptor, the topological polar surface area (TPSA), provides a similar estimation. Studies on a range of N-(substituted phenyl)-2-chloroacetamides have shown that TPSA values are critical in predicting their biological activity, with optimal ranges for high permeability. researchgate.netnih.gov

Additional computed physicochemical properties for this compound are summarized in the table below. These values are derived from computational algorithms and provide a theoretical profile of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C15H14ClNO |

| Molecular Weight | 259.73 g/mol |

| logP (Octanol-Water Partition Coefficient) | 3.5 |

| Polar Surface Area (PSA) | 29.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

| Refractivity | 74.5 m³·mol⁻¹ |

| Polarizability | 28.9 ų |

Reaction Mechanism Elucidation through Computational Transition State Theory

TST allows for the in-silico investigation of reaction pathways by locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orgyoutube.com The energy of this transition state, known as the activation energy, determines the rate of the reaction. youtube.com For a typical nucleophilic substitution reaction involving this compound, a nucleophile would attack the chloromethyl group, leading to the displacement of the chloride ion.

Computational studies on similar chloroacetamide derivatives often employ Density Functional Theory (DFT) to model the reaction energetics. mdpi.com These studies can predict whether the reaction proceeds through a concerted (SN2-like) mechanism, where bond formation and bond breaking occur simultaneously, or a stepwise mechanism. For N-aryl-2-chloroacetamides, the SN2 pathway is generally favored. researchgate.net The calculations would involve optimizing the geometries of the reactants, the transition state, and the products, followed by frequency calculations to confirm the nature of these stationary points on the potential energy surface.

The benzylphenyl substituent in this compound can influence the reaction mechanism through both steric and electronic effects. These effects can be computationally modeled to understand their impact on the activation energy and, consequently, the reaction rate. Such computational insights are invaluable for predicting the reactivity of the compound and for designing related molecules with tailored reactivity.

In Silico Screening for Chemical Probe Development

The electrophilic nature of the chloroacetamide group in this compound makes it a candidate for development as a chemical probe. nih.govacs.orgacs.orgnih.gov Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target, often a protein. nih.govacs.orgexlibrisgroup.com Covalent chemical probes, which form a permanent bond with their target, are of particular interest due to their potential for high potency and prolonged duration of action. nih.govacs.orgexlibrisgroup.com

In silico screening, also known as virtual screening, is a computational technique used to identify potential chemical probes from large libraries of compounds. nih.gov For an electrophilic compound like this compound, in silico screening would typically involve docking the molecule into the binding site of a target protein. This process predicts the preferred binding orientation and affinity of the molecule.

Given that chloroacetamides are known to react with nucleophilic amino acid residues such as cysteine and histidine, the in silico screening would focus on proteins containing these residues in accessible locations within a binding pocket. nih.govacs.orgacs.orgnih.gov The screening process can be designed to assess not only the non-covalent binding affinity but also the potential for a covalent reaction to occur. This can be achieved through specialized covalent docking algorithms that model the formation of the covalent bond between the probe and the protein.

The development of this compound as a chemical probe would benefit from an initial broad in silico screening against a panel of proteins to identify potential targets. nih.govacs.orgexlibrisgroup.com Hits from this virtual screen would then be prioritized for experimental validation based on factors such as docking score, predicted reactivity, and the biological relevance of the potential target. The lipophilic benzylphenyl group may contribute to binding affinity and selectivity for specific protein targets.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

Applications As a Building Block and Intermediate in Complex Chemical Synthesis

Synthesis of Heterocyclic Frameworks

The chloroacetamide functional group is a well-established precursor for the synthesis of nitrogen-containing heterocycles. The reactivity of the carbon-chlorine bond towards nucleophiles facilitates a variety of cyclization strategies, making N-(4-Benzylphenyl)-2-chloroacetamide an ideal starting material for building these important chemical motifs.

Lactams, or cyclic amides, are core structures in many pharmaceuticals and biologically active compounds. N-substituted α-chloroacetamides like this compound can serve as precursors to four-membered lactams (azetidin-2-ones), also known as β-lactams, through intramolecular cyclization or intermolecular reactions like the Staudinger synthesis. While specific examples utilizing this compound are not extensively documented, the general synthetic pathway involves the reaction of a ketene (B1206846) with an imine. In a related context, other N-substituted chloroacetamides are known to be key reagents in the synthesis of N-lactam compounds. researchgate.net The benzylphenyl group would offer a lipophilic substituent on the resulting lactam ring, influencing its properties.

The electrophilic nature of the α-carbon in this compound makes it highly susceptible to nucleophilic substitution, a property extensively exploited for the construction of five- and six-membered heterocyclic rings. This compound can react with various binucleophilic reagents to yield a range of heterocyclic frameworks.

For instance, the reaction of N-aryl-2-chloroacetamides with sulfur-containing nucleophiles is a common route to sulfur-containing heterocycles. The reaction with thiourea (B124793) or substituted thioureas can lead to the formation of aminothiazole rings, a scaffold present in numerous pharmacologically active molecules. nih.gov Similarly, reacting this compound with thiosemicarbazide (B42300) can be a pathway to thiazolidinone derivatives. uea.ac.ukresearchgate.net Research on analogous N-(4-acetylphenyl)-2-chloroacetamide has shown its utility as a versatile precursor for various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. uea.ac.ukresearchgate.net

The general reactivity of N-aryl-2-chloroacetamides allows for their use in synthesizing a variety of heterocyclic systems, as detailed in the table below.

Table 1: Examples of Heterocyclic Synthesis from N-Aryl-2-chloroacetamide Scaffolds

| Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| Ammonium (B1175870) Thiocyanate | 2-(Arylimino)thiazolidin-4-one | researchgate.net |

| 2-Mercaptobenzothiazole | Benzothiazole derivative | uea.ac.ukresearchgate.net |

| Thiosemicarbazide | Thiazolin-4-one derivative | uea.ac.ukresearchgate.net |

These established reactions highlight the potential of this compound as a starting material for generating libraries of thiazoles, pyrazoles, and other related heterocycles for further investigation.

Scaffold for Combinatorial Library Generation for Research

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of a large number of related compounds. This compound is an excellent scaffold for this purpose. The reactive chloroacetyl group serves as a convenient anchor point for introducing molecular diversity.

A library of compounds can be generated by reacting this compound with a collection of diverse nucleophiles (e.g., amines, thiols, alcohols). This approach allows for the systematic modification of one part of the molecule while keeping the core N-(4-benzylphenyl)acetamide structure constant. This strategy has been successfully employed with similar chloroacetamide-based natural products to generate libraries for biological screening. nih.gov The resulting collection of analogues can then be used in high-throughput screening assays to identify compounds with desired properties.

Precursor to Biologically Relevant Scaffolds (Focus on Chemical Synthesis Pathway, not Biological Outcome)

Many of the heterocyclic frameworks accessible from this compound, such as thiazoles and pyrazoles, are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in known drugs. nih.govijcce.ac.ir The synthetic pathways to these scaffolds are therefore of significant interest.

The synthesis of a thiazole-based scaffold, for example, can be initiated by reacting this compound with a thioamide. A well-established route is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. A variation of this involves α-haloamides. For instance, the reaction of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with substituted anilines demonstrates the utility of the chloroacetamide moiety in building more complex, biologically relevant structures. nih.gov Following this logic, this compound can be reacted with various sulfur nucleophiles to first generate an intermediate sulfide, which can then undergo further condensation and cyclization reactions to yield complex heterocyclic systems. uea.ac.ukresearchgate.net

Chemical probes are essential tools for studying biological systems. They are used to identify protein targets, validate their function, and elucidate mechanisms of action. The reactive chlorine atom in this compound provides a chemical handle for its conversion into such probes.

For target identification, the scaffold can be derivatized by attaching a reporter tag, such as a fluorophore (e.g., fluorescein, rhodamine) or an affinity tag (e.g., biotin). This is achieved through a nucleophilic substitution reaction where a linker-tag molecule, containing a nucleophilic group like an amine or thiol, displaces the chlorine atom. The resulting probe retains the core structure of the parent molecule, allowing it to interact with its biological target, while the tag enables detection and isolation of the target protein.

To study the mechanism of action, metabolism, or distribution of a compound, isotopically labeled analogues are often required. This compound can be synthesized with isotopic labels (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) incorporated at specific positions.

The synthesis could involve using isotopically labeled precursors, such as ¹³C-labeled chloroacetyl chloride or ¹⁵N-labeled 4-benzylaniline (B49627). Alternatively, derivatization of the molecule can introduce a labeled group. For example, reaction with a ¹³C-labeled nucleophile would introduce the label at the α-position of the acetamide (B32628). These labeled analogues can be traced and quantified in complex biological matrices using techniques like mass spectrometry or nuclear magnetic resonance (NMR), providing valuable insights into the compound's fate and interactions without focusing on the therapeutic outcome.

Polymer Chemistry and Materials Science Applications (If applicable)

Direct applications of this compound in polymer chemistry and materials science are not widely reported in current literature. However, its chemical structure suggests potential for such applications, primarily by modifying the molecule to incorporate a polymerizable functional group.

For example, a structural analogue, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), has been synthesized from 2-chloro-N-(4-methoxyphenyl)acetamide and subsequently copolymerized with other monomers like D-limonene. researchgate.net This process involves reacting the chloroacetamide precursor with sodium methacrylate, where the methacrylate group acts as the nucleophile, displacing the chlorine atom. The resulting product contains a polymerizable methacrylate unit.

Hypothetical Polymer Precursor Synthesis

This compound + Sodium methacrylate → N-(4-benzylphenyl)-2-((methacryloyl)oxy)acetamide + NaCl

This hypothetical reaction would transform this compound into a monomer. This monomer could then be polymerized or copolymerized to create polymers with the N-(4-benzylphenyl)acetamide moiety as a pendant group. Such polymers could exhibit unique thermal, optical, or surface properties conferred by the bulky and aromatic benzylphenyl group.

While this remains a theoretical application for this compound itself, the precedent set by similar compounds indicates a viable pathway for its entry into materials science research. researchgate.net The exploration of such derivatives could lead to the development of new functional materials.

Advanced Analytical Method Development for Research and Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For N-(4-Benzylphenyl)-2-chloroacetamide, various chromatographic techniques are instrumental in its analysis, from purity assessment to monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. Developing and validating an HPLC method ensures accurate determination of the compound's purity and its quantification in various matrices. Validation typically follows guidelines to establish specificity, linearity, accuracy, precision, and robustness of the method. bsu.edu.eg

The versatility of HPLC is largely due to the different separation modes available, primarily reverse-phase and normal-phase chromatography.

Reverse-Phase (RP) HPLC is the most common mode used for the analysis of moderately polar compounds such as this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. ualberta.ca Molecules are separated based on their hydrophobic interactions with the stationary phase.

For a compound structurally similar to this compound, a typical reverse-phase method could be developed using the following conditions. sielc.comsielc.com The method would be validated to ensure it can accurately separate the main compound from any impurities or degradation products.

Interactive Table: Example RP-HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interactions. |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid is a volatile modifier suitable for MS detection. sielc.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component, used to elute the analyte from the column. |

| Gradient | Isocratic or Gradient Elution | An isocratic method uses a constant mobile phase composition, while a gradient method varies the composition (e.g., increasing %B) to improve separation of complex mixtures. mdpi.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting retention time and resolution. |

| Detection | UV-Vis Detector at 254 nm | This compound contains aromatic rings, which absorb UV light, allowing for its detection and quantification. |

| Column Temp. | 30 °C | Maintained to ensure reproducible retention times. |

Normal-Phase (NP) HPLC operates on the opposite principle, employing a polar stationary phase (e.g., silica (B1680970) or alumina) and a non-polar mobile phase (e.g., hexane, heptane, or isopropanol). This technique is suitable for separating very non-polar compounds or isomers. While less common for a molecule with the polarity of this compound, NP-HPLC could be advantageous for separating it from non-polar impurities or if a specific selectivity is required that cannot be achieved with RP-HPLC.

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral HPLC is not applicable for the separation of this specific compound.

However, in the broader context of drug development and chemical synthesis, if a chiral center were introduced into the structure of this compound (for example, through modification of the benzyl (B1604629) or acetamide (B32628) moieties), the resulting enantiomers would require separation and characterization. Chiral HPLC is the gold standard for this purpose. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govnih.gov The separation can be performed in either normal-phase, polar organic, or reverse-phase modes, depending on the specific CSP and the analytes. phenomenex.comnih.gov The development of a chiral separation method is essential as enantiomers of a chiral drug can have significantly different pharmacological activities. phenomenex.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to its relatively high molecular weight and polarity, which may lead to poor volatility and thermal degradation in the GC inlet.

To overcome these limitations, derivatization is often employed. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For this compound, the amide functional group could be derivatized, for instance, through silylation, to increase its volatility. Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound.

In this application, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel) at different time intervals. The plate is then developed in a suitable mobile phase, which is a mixture of solvents (e.g., ethyl acetate (B1210297) and hexane). The separated spots are visualized under UV light. By observing the disappearance of the starting material spots and the appearance and intensification of the product spot, a chemist can determine when the reaction is complete. The retention factor (Rf) value of each spot helps in identifying the components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

Hyphenated Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a two-dimensional analytical approach that offers enhanced specificity and identification capabilities. nih.govajpaonline.com

The coupling of liquid or gas chromatography with mass spectrometry is particularly powerful for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is one of the most widely used hyphenated techniques in pharmaceutical analysis. iosrjournals.org It combines the separation power of HPLC with the mass-analyzing capability of MS. For this compound, LC-MS can be used to confirm the molecular weight of the compound and to identify unknown impurities or degradation products by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. ajpaonline.com When developing an LC-MS method, it is crucial to use volatile mobile phase additives, such as formic acid or ammonium (B1175870) acetate, instead of non-volatile buffers like phosphate, to ensure compatibility with the MS interface. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is the ideal technique for the analysis of volatile compounds. iosrjournals.org As discussed, after derivatization, this compound can be analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, which can be compared against spectral libraries for confident identification. nih.gov

For complex structural elucidation, further hyphenated techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) can be employed, which provides unambiguous structural information on separated components. nih.govresearchgate.net The combination of various hyphenated techniques offers a powerful toolkit for the comprehensive characterization of compounds like this compound. nih.gov

LC-MS/MS for Trace Analysis and Metabolite Identification in Research Samples

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile compounds, offering exceptional sensitivity and selectivity. kuleuven.bedtic.mil Its application is crucial for detecting trace amounts of this compound in complex biological or environmental samples and for elucidating the structure of its metabolites. csic.es

The methodology combines the separation power of Liquid Chromatography (LC) with the precise detection and structural analysis capabilities of tandem Mass Spectrometry (MS/MS). kuleuven.be In a typical research setting, a reverse-phase LC method would be developed to separate the parent compound from other components in the sample matrix. sielc.com For Mass Spectrometry compatible applications, the mobile phase often consists of acetonitrile and water with an acid modifier like formic acid to facilitate protonation. sielc.com

Once separated, the analyte enters the mass spectrometer, where it is ionized, commonly using Electrospray Ionization (ESI). The first stage of mass analysis (MS1) isolates the protonated molecular ion ([M+H]⁺) of this compound. This isolated ion is then subjected to collision-induced dissociation (CID) in a collision cell, breaking it into characteristic fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, creating a unique fragmentation pattern or "fingerprint" that confirms the compound's identity and allows for quantification, even at very low concentrations.

For metabolite identification, this technique is invaluable. High-resolution UPLC/MS/MS has been effectively used to identify metabolites of structurally related compounds. researchgate.net For instance, in studies of benznidazole, its metabolite N-benzylacetamide was identified in plasma samples, demonstrating the power of LC-MS/MS to uncover biotransformation pathways. researchgate.net A similar approach for this compound would involve analyzing research samples (e.g., from in vitro liver microsome assays) and looking for new chromatographic peaks with mass shifts corresponding to common metabolic reactions like hydroxylation, oxidation, or dealkylation. The fragmentation patterns of these new peaks would then be compared to the parent compound to deduce the metabolite's structure.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | [Calculated m/z for C15H14ClNO + H]⁺ |

| Fragment Ions (m/z) | [Hypothetical fragments, e.g., loss of chloroacetyl group] |

Table 2: Potential Metabolic Transformations and Resulting Mass Shifts

| Metabolic Reaction | Mass Shift | Potential Metabolite Structure |

|---|---|---|

| Hydroxylation | +16 Da | Hydroxyl group added to an aromatic ring |

| Dehalogenation | -34 Da (Cl replaced by OH) | N-(4-Benzylphenyl)-2-hydroxyacetamide |

| N-dealkylation | -90 Da (Loss of benzyl group) | N-phenyl-2-chloroacetamide |

GC-MS for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical method for the separation and identification of volatile and thermally stable compounds. mdpi.com In the context of this compound research, GC-MS is primarily used to analyze volatile starting materials, reaction byproducts, or potential degradation products that may be present as impurities. Direct analysis of the target compound is feasible if it possesses sufficient volatility and thermal stability to pass through the GC system without decomposition. researchgate.net

The sample, dissolved in a suitable volatile solvent, is injected into a heated port where it is vaporized. A carrier gas, typically helium, transports the vaporized sample onto a long, thin capillary column. mdpi.com The column's inner surface is coated with a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and chemical properties. As each separated component elutes from the column, it enters the mass spectrometer's ion source, where it is fragmented by high-energy electrons (Electron Ionization, EI). mdpi.com The resulting mass spectrum provides a distinct fragmentation pattern that can be compared against spectral libraries for positive identification.

For a related compound, N-Benzyl-2-chloroacetamide, GC-MS analysis reveals characteristic mass-to-charge ratio (m/z) peaks, with a top peak at m/z 148 and a second-highest at m/z 91. nih.gov These fragments likely correspond to the benzylacetamide cation and the tropylium (B1234903) cation, respectively. A similar fragmentation pattern would be expected for this compound, allowing for its identification and the characterization of structurally similar volatile impurities.

Table 3: Typical GC-MS Parameters and Expected Fragments for Chloroacetamide Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-5ms or equivalent (non-polar) |

| Carrier Gas | Helium at 1 mL/min mdpi.com |

| Injection Port Temp. | 250 °C mdpi.com |

| Oven Program | Initial temp 50°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Scan Range | 40–500 amu mdpi.com |

| Expected Fragments (m/z) | Fragments corresponding to the benzylphenyl moiety and chloroacetamide side chain |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry offers a simple, cost-effective, and accessible method for the quantitative analysis of compounds that absorb ultraviolet (UV) or visible light. nih.gov For this compound, which contains aromatic rings, direct UV spectrophotometry can be used for quantification in pure solutions by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.

However, for analysis in complex mixtures or biological fluids where other substances may interfere, a derivatization reaction is often employed to generate a unique, colored product with a distinct λmax in the visible spectrum. nih.gov A plausible method could be adapted from established procedures for similar amides. nih.gov This might involve an initial acid or base hydrolysis of the amide bond in this compound to yield 4-benzylaniline (B49627). This resulting primary aromatic amine can then undergo a condensation reaction with a chromogenic reagent, such as p-dimethylaminobenzaldehyde (DPMK) in an acidic medium, to produce a colored Schiff base (a yellow product in a similar reported analysis). nih.gov The intensity of the color, measured by a spectrophotometer, would be directly proportional to the concentration of the original compound. The method would be validated for linearity, accuracy, and precision. nih.gov

Table 4: Hypothetical Parameters for a Spectrophotometric Assay

| Parameter | Value/Condition |

|---|---|

| Principle | Hydrolysis followed by color-forming reaction with a chromogenic agent |

| Chromogenic Reagent | p-dimethylaminobenzaldehyde (DPMK) nih.gov |

| Wavelength of Max. Absorbance (λmax) | To be determined experimentally (e.g., in the 400-500 nm range) |

| Linear Range | e.g., 1-10 µg/mL nih.gov |

| Molar Absorptivity (ε) | To be determined experimentally (e.g., >10⁴ L mol⁻¹ cm⁻¹) nih.gov |

| Application | Quantification in bulk samples or simple formulations |

NMR-Based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the concentration or purity of a substance. mdpi.com Unlike chromatographic or spectrophotometric techniques, qNMR does not require an identical certified reference material of the analyte. Instead, it relies on the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei giving rise to that signal. mdpi.com

For the quantitative analysis of this compound, a ¹H qNMR experiment would be performed. A precisely weighed amount of the sample is dissolved in a suitable deuterated solvent along with a precisely weighed amount of a stable, high-purity internal standard. sigmaaldrich.com The internal standard must have at least one proton signal that is sharp, well-resolved, and located in a region of the spectrum free from any signals of the analyte or impurities. sigmaaldrich.com

The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay. The purity of this compound can be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the singlet from the -CH₂- group of the chloroacetamide moiety or signals from the aromatic protons) with the integral of a known signal from the internal standard. enfsi.eu This method is highly accurate and is widely used for certifying reference materials and for purity assignments in pharmaceutical and chemical research. sigmaaldrich.comnanalysis.com

Table 5: Key Aspects of a qNMR Experiment for Purity Determination

| Parameter | Description |

|---|---|

| Nucleus | ¹H (Proton) |

| Internal Standard | A high-purity compound with known structure and non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |

| Analyte Signal for Integration | A well-resolved signal unique to this compound (e.g., the -CH₂Cl singlet) |

| Standard Signal for Integration | A well-resolved signal from the internal standard with a known number of protons |

| Critical Acquisition Parameter | Sufficiently long relaxation delay (D1) to allow for complete T1 relaxation of all relevant nuclei |

| Calculation Formula | Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std enfsi.eu |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The conventional synthesis of N-(4-Benzylphenyl)-2-chloroacetamide typically involves the acylation of 4-benzylaniline (B49627) with chloroacetyl chloride. While effective, this method represents a traditional approach. Future research should pivot towards developing more innovative, efficient, and sustainable synthetic strategies.

One promising avenue is the exploration of copper-catalyzed reactions. A potential one-pot procedure could be developed, starting from 2-chloro-N-aryl acetamides, which through intermolecular cyclization and subsequent cleavage under specific conditions, could yield the target molecule. rsc.org This approach could offer higher yields and reduced reaction times compared to classical methods.

Another area ripe for investigation is C-amidoalkylation. This method could utilize a hemiaminal precursor, such as 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, to react with benzene (B151609) in the presence of a Friedel-Crafts catalyst to introduce the chloroacetamide moiety onto a pre-benzylated aromatic ring, or a subsequent benzylation step. arkat-usa.org This pathway could provide access to a range of derivatives by varying the aromatic substrate.

A comparative analysis of these potential novel pathways against the traditional method is conceptualized in the table below.

| Synthetic Pathway | Potential Catalyst/Reagent | Anticipated Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Acylation | Chloroacetyl chloride, Base (e.g., Triethylamine) | Well-established, reliable | Use of corrosive reagents, potential for side reactions |

| Copper-Catalyzed Rearrangement | CuCl2·2H2O, KOH | One-pot synthesis, potentially higher yields, milder conditions | Catalyst sensitivity, optimization of reaction conditions |

| C-Amidoalkylation Approach | 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, Lewis Acid | Novel route, potential for broader substrate scope | Precursor synthesis, control of regioselectivity |

Advanced Mechanistic Investigations with Isotopic Labeling

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. Isotopic labeling is a powerful tool for elucidating these mechanisms at a molecular level. Future research should employ stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) to trace the fate of specific atoms throughout a reaction.

For instance, in nucleophilic substitution reactions where the chlorine atom is displaced, labeling the carbon atom of the chloroacetyl group with ¹³C would allow for precise tracking of this moiety using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. This could confirm the reaction pathway and identify any unexpected intermediates or rearrangement products. Similarly, labeling the nitrogen atom with ¹⁵N could provide insights into the stability of the amide bond under various reaction conditions.

The following table outlines a hypothetical experimental design for an isotopic labeling study on a substitution reaction of this compound with a generic nucleophile (Nu⁻).

| Isotopically Labeled Reactant | Proposed Mechanistic Question | Analytical Technique | Expected Outcome |

|---|---|---|---|

| N-(4-Benzylphenyl)-2-chloro-[1-¹³C]acetamide | Does the carbonyl carbon participate in any intermediate formation? | ¹³C NMR Spectroscopy | Tracking the chemical shift of the labeled carbon to identify intermediates. |

| N-(4-Benzylphenyl)-[¹⁵N]-2-chloroacetamide | Is the amide bond stable during the reaction, or does cleavage occur? | ¹⁵N NMR / HRMS | Confirmation of the ¹⁵N label in the final product, indicating amide bond integrity. |

| N-(4-Benzylphenyl)-2-chloro-[2,2-²H₂]acetamide | Does the alpha-carbon undergo any proton exchange or elimination reactions? | ¹H NMR / ²H NMR Spectroscopy | Monitoring the deuterium (B1214612) signals to probe for side reactions at the alpha-position. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. acs.orgnih.gov For this compound, these computational tools offer exciting future prospects. ML models can be trained on large datasets of known chemical reactions to predict the most efficient synthetic routes, potentially identifying novel pathways that have not yet been considered by chemists. mit.edu

Development of this compound as a Chemosensor or Catalyst

The structural framework of this compound, featuring aromatic rings and an amide linkage, provides a versatile scaffold for the development of chemosensors. By incorporating a fluorophore into the molecule, it is plausible that its fluorescence properties could be modulated upon binding to specific analytes, such as metal ions or small organic molecules. Research has shown that other aryl acetamide (B32628) derivatives can act as selective fluorescent sensors. researchgate.net Future work could involve synthesizing a series of this compound analogues with different fluorophores and testing their response to a panel of ions and molecules.

The potential for this compound to act as a ligand in catalysis is another intriguing area for exploration. The nitrogen and oxygen atoms of the amide group could coordinate with metal centers, and the benzylphenyl moiety could be functionalized to tune the steric and electronic properties of the resulting metal complex. Such complexes could then be screened for catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations.

Environmental Degradation Pathways and Ecotoxicological Implications (Academic Research Perspective)

As with any synthetic compound, a thorough understanding of its environmental fate and potential ecological impact is essential. Future academic research should focus on elucidating the environmental degradation pathways of this compound. Studies could investigate its susceptibility to abiotic degradation processes such as hydrolysis and photolysis, as well as its potential for biodegradation by microorganisms in soil and water. nih.gov

The primary degradation pathway is likely to be the hydrolysis of the C-Cl bond, followed by the slower hydrolysis of the amide bond, leading to the formation of 4-benzylaniline and chloroacetic acid, and subsequently glycolic acid. The aromatic rings would likely be degraded through microbial pathways involving ring-opening enzymes. nih.gov

Ecotoxicological studies would be necessary to assess the potential impact on various organisms. These studies could include acute and chronic toxicity testing on representative aquatic species (e.g., algae, daphnids, fish) and soil organisms. The toxicity of the parent compound should be compared to that of its predicted degradation products. This research is crucial for a comprehensive risk assessment and to ensure responsible stewardship of the chemical. While some acetanilides have been studied for their toxicity, specific data for this compound is lacking. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.